molecular formula C19H12ClN5O3 B4938408 2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide

2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide

Cat. No.: B4938408
M. Wt: 393.8 g/mol
InChI Key: SXWVZGPYIBBDMD-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is a synthetic small molecule with a molecular formula of C19H12ClN5O3 and a molecular weight of 393.79 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery research, primarily due to its hybrid structure incorporating a benzotriazole pharmacophore. The 1H-benzo[d][1,2,3]triazole (BT) moiety is recognized as a privileged structure in pharmaceutical chemistry, known for its versatile biological behavior and wide range of pharmacological activities . Benzotriazole derivatives have been extensively investigated for their potent antimicrobial properties against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, certain benzotriazole acrylonitriles have demonstrated potent activity as anti-tubulin agents, indicating potential value in antiproliferative research . The structural complexity of this compound, featuring multiple aromatic rings and nitro groups, makes it a valuable intermediate for further chemical synthesis and exploration in structure-activity relationship (SAR) studies. Researchers utilize this compound strictly for laboratory research purposes. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-chloro-4-nitro-N-(2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O3/c20-16-11-14(25(27)28)7-8-15(16)19(26)21-12-6-9-17-18(10-12)23-24(22-17)13-4-2-1-3-5-13/h1-11H,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWVZGPYIBBDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide typically involves multi-step organic reactions One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro groupThe reaction conditions often involve the use of solvents like dioxane and catalysts such as thionyl chloride and triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of 2-amino-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents. Studies have shown that derivatives of benzamides, including compounds similar to 2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide, have demonstrated efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, a related compound was reported to have a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Potential
Research indicates that compounds with similar structures may possess anticancer properties. For example, certain benzamide derivatives have shown promising results in inhibiting the proliferation of cancer cell lines, with IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU). The anticancer activity of a related compound was noted to be IC50 = 4.12 µM against colorectal carcinoma cells .

Material Science

UV Absorption Properties
Benzotriazole derivatives are well-known for their UV absorption capabilities, making them valuable in protecting materials from photodegradation. The synthesis of UV absorbers based on benzotriazole structures has been extensively studied, with applications in coatings, plastics, and textiles. The presence of the nitro group enhances the UV absorption characteristics of these compounds, thus improving their effectiveness as stabilizers .

Environmental Applications

Photostability
Due to their UV absorbing properties, compounds like this compound can be utilized in environmental applications to enhance the photostability of various materials exposed to sunlight. This is particularly beneficial in outdoor applications where materials are prone to degradation from UV radiation.

Data Table: Summary of Biological Activities

Activity Compound MIC/IC50 Value Target Organism/Cell Line
AntibacterialThis compound5.19 µMStaphylococcus aureus, Klebsiella pneumoniae
AntifungalRelated Benzamide Derivative5.08 µMCandida albicans, Aspergillus niger
AnticancerRelated Benzamide Derivative4.12 µMHCT116 (Colorectal carcinoma)

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various benzamide derivatives revealed that modifications at specific positions significantly enhanced their antimicrobial activities. The incorporation of chloro and nitro groups was found to be crucial for improving potency against resistant bacterial strains .

Case Study 2: Photostabilization in Polymers
Research into the use of benzotriazole derivatives as UV stabilizers demonstrated that incorporating such compounds into polymer matrices significantly increased their lifespan under sunlight exposure. The study highlighted the effectiveness of these compounds in preventing discoloration and degradation .

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets. The nitro and benzotriazolyl groups are known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets would depend on the specific application and the biological context .

Comparison with Similar Compounds

Key Observations :

Benzotriazole vs. Pyridine/Quinazoline : The benzotriazole core offers superior UV absorption and thermal stability compared to pyridine-based analogs, making it valuable in materials science. However, pyridine/quinazoline derivatives are more commonly leveraged in medicinal chemistry due to their hydrogen-bonding capabilities .

Substituent Positioning : Shifting nitro and chloro groups alters electronic effects. For instance, a nitro group at position 4 (target compound) creates a stronger electron-withdrawing effect than position 3 (Alfa H59596), influencing reactivity in electrophilic substitutions .

Side Chain Modifications : Phenylethyl groups enhance lipophilicity, whereas piperidine-acetamide systems (Biopharmacule BP 27516) improve metabolic stability in drug candidates .

Biological Activity

2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is a complex organic compound belonging to the class of benzotriazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.

IUPAC Name

The compound is formally known as This compound .

Molecular Formula

The molecular formula for this compound is C18H15ClN4O3C_{18}H_{15}ClN_{4}O_{3}.

Structural Characteristics

The structure includes:

  • A benzotriazole core which contributes to its biological activity.
  • Substituents that enhance its interaction with various biological targets.

Anticancer Activity

Research indicates that benzotriazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds possess IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antiproliferative effects.

Table 1: Anticancer Activity Data

Compound NameCell Line TestedIC50 (µM)Reference
This compoundMCF-7 (Breast)5.85
Other Benzotriazole DerivativesA549 (Lung)3.0
Related CompoundsHCT116 (Colon)<10

The proposed mechanism of action involves:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It potentially affects pathways such as NF-kB and PI3K/Akt, which are critical in cancer progression.

Anti-inflammatory Properties

Benzotriazole derivatives have also been studied for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Table 2: Anti-inflammatory Activity

Compound NameInflammatory ModelEffect ObservedReference
This compoundLPS-induced inflammation in vitroSignificant reduction in TNF-alpha levels
Related CompoundsVarious modelsCOX inhibition activity comparable to celecoxib

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various benzotriazole derivatives against breast cancer cell lines. The results indicated that compounds similar to this compound showed promising results with significant inhibition of cell growth compared to standard chemotherapeutics like doxorubicin.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of benzotriazole derivatives. The study reported that these compounds effectively reduced the levels of inflammatory markers in cellular models, suggesting their potential therapeutic application in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-4-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 2-chloro-4-nitrobenzoyl chloride with 2-phenyl-2H-benzotriazol-5-amine under anhydrous conditions. Solvent choice (e.g., dichloromethane or pyridine) and temperature control (0–25°C) are critical. Catalysts like TBAI may enhance nucleophilic substitution efficiency. Yields vary (e.g., 20–51% in similar nitrobenzamides), requiring purification via column chromatography or recrystallization .
  • Key Parameters : Monitor reaction progress using TLC/HPLC. Optimize stoichiometry (e.g., 1:1.2 molar ratio of acid chloride to amine) to minimize byproducts.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ 11.36 ppm for amide protons in DMSO-d6) .
  • FT-IR : Identify functional groups (e.g., nitro C=O stretch at ~1700 cm⁻¹, benzotriazole C-N at ~1600 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction with programs like SHELXL determines bond angles, torsion angles, and hydrogen-bonding networks. For example, intermolecular N–H···N bonds in benzotriazole derivatives stabilize dimers, confirmed by Hirshfeld surface analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position) impact biological activity in related benzamide derivatives?

  • Methodological Answer : Compare analogs via:

  • Enzyme Inhibition Assays : Test IC₅₀ values against targets like PFOR enzyme (critical in anaerobic metabolism). For example, nitro groups at the 4-position enhance electron-withdrawing effects, improving binding affinity .
  • SAR Studies : Replace nitro with methoxy or halogens to assess steric/electronic effects on activity .

Q. What strategies address contradictions in pharmacological data (e.g., varying cytotoxicity across cell lines)?

  • Methodological Answer :

  • Dose-Response Analysis : Use MTT assays at 0.1–100 µM to identify IC₅₀ discrepancies.
  • Metabolic Stability Tests : Assess cytochrome P450 interactions (e.g., CYP3A4) to explain variability in cytotoxicity .
  • Molecular Dynamics Simulations : Model ligand-receptor binding to pinpoint structural factors affecting potency .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., benzotriazole moiety interacting with hydrophobic pockets).
  • ADMET Prediction : SwissADME estimates logP (~3.5) and bioavailability, guiding lead optimization .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Solvent Screening : Test polar (methanol) vs. non-polar (hexane) solvents for crystal growth. Slow evaporation at 4°C improves crystal quality.
  • Additive Use : Introduce co-crystallization agents (e.g., crown ethers) to stabilize π-π stacking in benzamide cores .

Q. How does the nitro group’s electronic nature influence reactivity in downstream derivatizations?

  • Methodological Answer :

  • Reduction Reactions : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine for further functionalization (e.g., amide coupling).
  • Electrophilic Substitution : Nitro groups direct electrophiles to meta positions, enabling regioselective halogenation or sulfonation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.